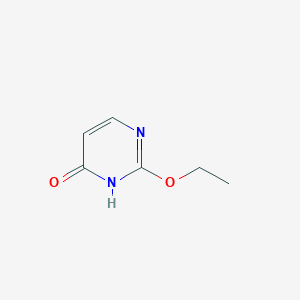
2-Ethoxypyrimidin-4-ol
Descripción general
Descripción
“2-Ethoxypyrimidin-4-ol” is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol1. It is intended for research use only1.
Synthesis Analysis
The synthesis of “2-Ethoxypyrimidin-4-ol” is not explicitly mentioned in the available resources. However, pyrimidines, which are the core structure of “2-Ethoxypyrimidin-4-ol”, can be synthesized using organolithium reagents2. The reaction involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products2.
Molecular Structure Analysis
The molecular structure analysis of “2-Ethoxypyrimidin-4-ol” is not directly available from the search results. However, tools like ChemSpider and MolView can be used to analyze the molecular structure of such compounds34.
Chemical Reactions Analysis
Specific chemical reactions involving “2-Ethoxypyrimidin-4-ol” are not mentioned in the available resources.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2-Ethoxypyrimidin-4-ol” are not directly available from the search results.
Aplicaciones Científicas De Investigación
Antiviral Applications
2-Ethoxypyrimidin-4-ol derivatives have been investigated for their antiviral properties. For instance, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, analogs related to 2-Ethoxypyrimidin-4-ol, have shown significant inhibition of retrovirus replication in cell culture, including potent inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity. These compounds exhibited antiretroviral activity comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).
Organic Synthesis and Novel Compounds
Research into 2-Ethoxypyrimidin-4-ol derivatives also extends to the synthesis of novel pyrimidine-based compounds. For example, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates were reacted under specific conditions to yield new pyrimido[1,2-a]pyrimidines. The novel compounds' structures were confirmed via spectral data and X-ray analysis, suggesting pathways for their formation (Eynde et al., 2001).
Inhibitory Effects on Immune-Activated Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their conversion to 2-amino-4,6-dichloropyrimidines have been synthesized to explore their inhibitory effects on immune-activated nitric oxide production. These compounds showed significant inhibition, with certain derivatives exhibiting higher activity than reference compounds. This indicates potential therapeutic applications in managing immune-related conditions (Jansa et al., 2014).
Exploring Antiviral Properties through Structural Modification
Further research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines has led to the discovery of compounds with notable antiviral properties. Through iterative processes and structural modifications, compounds have been developed with significantly improved antiviral activity against measles virus, highlighting the potential for developing new antiviral agents (Munier-Lehmann et al., 2015).
Pharmaceutical Applications
The structural and functional versatility of 2-Ethoxypyrimidin-4-ol derivatives also lends itself to pharmaceutical applications. For instance, derivatives such as 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide have been explored for their potential in drug development, with studies focusing on their crystalline structure and properties (Zhukhlistova & Tishchenko, 2001).
Safety And Hazards
The safety and hazards associated with “2-Ethoxypyrimidin-4-ol” are not explicitly mentioned in the available resources. However, general safety precautions for handling such compounds include keeping the product out of reach of children, avoiding contact with heat/sparks/open flames/hot surfaces, and storing the product in a dry, sealed place2.
Direcciones Futuras
The future directions of “2-Ethoxypyrimidin-4-ol” are not explicitly mentioned in the available resources. However, pyrimidines, which are the core structure of “2-Ethoxypyrimidin-4-ol”, have been associated with diverse biological activities, suggesting potential areas for future research5.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimental studies are recommended.
Propiedades
IUPAC Name |
2-ethoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDHKGJRSRSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395629 | |
| Record name | 2-Ethoxypyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypyrimidin-4-ol | |
CAS RN |
25957-58-8 | |
| Record name | 2-Ethoxypyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)




